Butanoyl azide

Description

Structure

3D Structure

Properties

CAS No. |

50336-74-8 |

|---|---|

Molecular Formula |

C4H7N3O |

Molecular Weight |

113.12 g/mol |

IUPAC Name |

butanoyl azide |

InChI |

InChI=1S/C4H7N3O/c1-2-3-4(8)6-7-5/h2-3H2,1H3 |

InChI Key |

GAWMISZMAFKVLA-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)N=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

butanoyl azide chemical properties and structure

An In-depth Technical Guide to Butanoyl Azide (B81097): Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butanoyl azide (also known as butyryl azide) is a reactive chemical intermediate with the molecular formula C₄H₇N₃O.[1] Its utility in organic synthesis, primarily as a precursor for the generation of isocyanates via the Curtius rearrangement, makes it a compound of interest for the introduction of nitrogen-containing functional groups in drug development and materials science. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and key reactions, with a strong emphasis on safety and handling protocols.

Chemical Identity and Structure

This compound is an acyl azide characterized by a four-carbon butanoyl group covalently bonded to an azide functional group.

-

IUPAC Name: this compound[1]

-

Synonyms: Butyryl azide[1]

-

Molecular Formula: C₄H₇N₃O[1]

-

CAS Number: 50336-74-8[1]

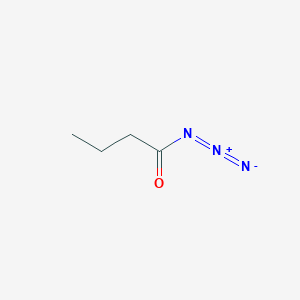

Caption: 2D structure of this compound.

Data Presentation: Chemical and Physical Properties

Quantitative experimental data for this compound is scarce in publicly available literature. The following table summarizes computed and known properties.

Table 1: Summary of Chemical and Physical Properties

| Property | Value | Data Source |

| Molecular Weight | 113.12 g/mol | PubChem[1] |

| Appearance | Predicted to be a colorless to pale yellow liquid | - |

| Melting Point | Data not available | - |

| Boiling Point | Data not available | - |

| Solubility | Predicted to be soluble in common organic solvents | - |

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Predicted Characteristic Signals |

| Infrared (IR) | A strong, sharp absorption band is expected around 2100-2250 cm⁻¹ due to the asymmetric stretch of the azide (-N₃) group. A strong carbonyl (C=O) stretch should appear around 1700 cm⁻¹. |

| ¹H NMR | A triplet corresponding to the terminal methyl (-CH₃) protons, a multiplet for the adjacent methylene (B1212753) (-CH₂) group, and a triplet for the methylene group adjacent to the carbonyl. |

| ¹³C NMR | Four distinct carbon signals are expected: one for the methyl carbon, two for the methylene carbons, and one for the carbonyl carbon at a significantly downfield shift. |

Reactivity and Synthetic Applications

The chemistry of this compound is dominated by the reactivity of the acyl azide group.

The Curtius Rearrangement

The most significant reaction of this compound is the Curtius rearrangement, which occurs upon heating. This reaction involves the thermal decomposition of the acyl azide to form an isocyanate and dinitrogen gas. The resulting propyl isocyanate is a versatile intermediate that can be trapped with various nucleophiles.

Caption: Reaction pathway of the Curtius rearrangement.

Experimental Protocols

The following is a general procedure for the synthesis of this compound from its corresponding acyl chloride. Extreme caution must be exercised when handling azides.

Synthesis of this compound

This protocol is adapted from a reliable method for the preparation of benzoyl azide and should be effective for this compound.[2]

-

Materials:

-

Butanoyl chloride

-

Sodium azide (NaN₃)

-

Deionized water

-

Ice

-

Separatory funnel, round-bottom flask, magnetic stirrer

-

-

Procedure:

-

Prepare a solution of sodium azide in deionized water and cool it to 0°C in an ice bath.

-

In a separate flask, dissolve butanoyl chloride in acetone and cool to 0°C.

-

With vigorous stirring, slowly add the cold sodium azide solution to the butanoyl chloride solution, maintaining the temperature at 0°C.

-

Continue to stir the mixture at 0°C for approximately 30 minutes.

-

Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Pour the organic layer over crushed ice to precipitate the this compound.

-

If the product is a solid, it can be collected by filtration. If it is an oil, it should be extracted with a suitable solvent like diethyl ether, and the organic layer dried over anhydrous magnesium sulfate.

-

The solvent should be removed under reduced pressure without heating to yield the final product.

-

Caption: Experimental workflow for this compound synthesis.

Safety and Handling

Organic azides are energetic materials and require strict safety protocols.

-

Explosion Hazard: Acyl azides can be shock-sensitive and may decompose explosively upon heating.[3] All operations should be conducted behind a blast shield.

-

Toxicity: Azides are highly toxic.[3] Handle in a well-ventilated fume hood and use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Incompatible Materials: Avoid contact with strong acids, as this can generate highly toxic and explosive hydrazoic acid.[3] Also, avoid contact with heavy metals, as this can form dangerously explosive metal azides.[3]

-

Waste Disposal: Azide-containing waste must be handled as hazardous and quenched appropriately before disposal according to institutional safety guidelines. Never mix azide waste with acidic waste.[3]

References

An In-depth Technical Guide to the Formation of Butanoyl Azide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of butanoyl azide (B81097), a valuable chemical intermediate. The primary focus is on its formation from butanoyl chloride and sodium azide, detailing the underlying nucleophilic acyl substitution mechanism. This document includes a detailed experimental protocol, tabulated data for reaction parameters and product characterization, and a visualization of the reaction pathway.

Core Mechanism: Nucleophilic Acyl Substitution

The formation of butanoyl azide from butanoyl chloride is a classic example of a nucleophilic acyl substitution reaction. In this reaction, the azide ion (N₃⁻), a potent nucleophile, attacks the electrophilic carbonyl carbon of butanoyl chloride. This initial attack leads to the formation of a transient tetrahedral intermediate. Subsequently, the intermediate collapses, expelling the chloride ion (Cl⁻), which is a good leaving group, to yield the final product, this compound.[1]

The reaction is generally carried out in a suitable aprotic solvent to avoid unwanted side reactions with the highly reactive acyl chloride.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of this compound from butanoyl chloride and sodium azide. This protocol is based on established procedures for the synthesis of acyl azides.[2]

Materials:

-

Butanoyl chloride (1.0 eq)

-

Sodium azide (1.2 eq)

-

Dry acetone (B3395972) (solvent)

-

Anhydrous sodium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

A solution of sodium azide in water is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

The flask is cooled in an ice bath to 0-5 °C.

-

Butanoyl chloride is dissolved in dry acetone and added dropwise to the stirred sodium azide solution over a period of 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.

-

The reaction mixture is then diluted with water and extracted three times with diethyl ether.

-

The combined organic layers are washed with saturated sodium bicarbonate solution and then with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield crude this compound.

Safety Precautions:

-

Acyl azides are potentially explosive and should be handled with extreme caution. It is recommended to use a blast shield and avoid heating the compound to high temperatures.

-

Sodium azide is highly toxic. Avoid inhalation and skin contact.

-

The reaction should be performed in a well-ventilated fume hood.

Data Presentation

The following tables summarize the key quantitative data for the synthesis and characterization of this compound.

Table 1: Reaction Parameters for the Synthesis of this compound

| Parameter | Value |

| Reactants | |

| Butanoyl Chloride | 1.0 eq |

| Sodium Azide | 1.2 eq |

| Solvent | Dry Acetone/Water |

| Reaction Temperature | 0-10 °C (addition), Room Temperature (stirring) |

| Reaction Time | 2.5 hours |

| Typical Yield | >90% (based on similar acyl azide syntheses) |

Table 2: Characterization Data for this compound

| Property | Value |

| Molecular Formula | C₄H₇N₃O[3] |

| Molecular Weight | 113.12 g/mol [3] |

| Appearance | Colorless oil |

| Boiling Point | Not available (potential for explosive decomposition) |

| Infrared (IR) Spectroscopy | |

| N₃ asymmetric stretch | ~2140 cm⁻¹ |

| C=O stretch | ~1700 cm⁻¹ |

| ¹H NMR Spectroscopy (Predicted) | |

| δ ~2.4 ppm (t, 2H) | -CH₂-C=O |

| δ ~1.7 ppm (sext, 2H) | -CH₂-CH₂-C=O |

| δ ~1.0 ppm (t, 3H) | CH₃- |

| ¹³C NMR Spectroscopy (Predicted) | |

| δ ~175 ppm | C=O |

| δ ~40 ppm | -CH₂-C=O |

| δ ~18 ppm | -CH₂-CH₂-C=O |

| δ ~13 ppm | CH₃- |

Note: Predicted NMR data is based on standard chemical shift values for similar functional groups.

Visualizations

Reaction Pathway for this compound Formation

The following diagram illustrates the nucleophilic acyl substitution mechanism for the formation of this compound.

Caption: Nucleophilic acyl substitution mechanism for this compound formation.

Experimental Workflow for this compound Synthesis

The following diagram outlines the key steps in the laboratory synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Reactivity of Butanoyl Azide with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Butanoyl azide (B81097) is a versatile chemical intermediate, primarily utilized for its reactivity towards nucleophiles which is largely governed by the Curtius rearrangement. This rearrangement proceeds through a transient n-propyl isocyanate intermediate, which subsequently reacts with a wide array of nucleophiles to yield a diverse range of functional groups. This technical guide provides a comprehensive overview of the reactivity of butanoyl azide with common nucleophiles, including amines, alcohols, water, and thiols. It details the reaction mechanisms, presents available quantitative data, and provides established experimental protocols. The logical relationships of the reaction pathways are illustrated using Graphviz diagrams to facilitate a clear understanding of the underlying chemical transformations.

Core Reactivity: The Curtius Rearrangement

The central feature of this compound's reactivity is its propensity to undergo the Curtius rearrangement upon thermal or photochemical induction. This reaction involves the loss of nitrogen gas (N₂) and the migration of the propyl group to the nitrogen atom, forming n-propyl isocyanate.[1][2] This rearrangement is a concerted process, meaning the loss of N₂ and the alkyl migration occur simultaneously, avoiding the formation of a discrete nitrene intermediate.[1] The kinetics of the Curtius rearrangement are typically first-order.[3]

The resulting n-propyl isocyanate is a highly reactive electrophile due to the electron-deficient carbon atom of the isocyanate group. It readily reacts with various nucleophiles, making this compound a valuable precursor for the synthesis of a range of important organic compounds.[1][4]

Reactions with Nucleophiles

The versatility of this compound stems from the reactivity of the in situ generated n-propyl isocyanate with a variety of nucleophiles.

Reaction with Amines: Synthesis of Ureas

Primary and secondary amines readily attack the electrophilic carbonyl carbon of n-propyl isocyanate to form substituted ureas.[5][6] This reaction is typically fast and high-yielding.

-

Primary Amines: Reaction with a primary amine (R'-NH₂) yields a 1,3-disubstituted urea.

-

Secondary Amines: Reaction with a secondary amine (R'₂NH) results in a 1,1,3-trisubstituted urea.

Reaction with Alcohols: Synthesis of Carbamates

Alcohols react with n-propyl isocyanate to produce N-propylcarbamates.[1][7] This reaction is often carried out in the solvent that also acts as the nucleophile (e.g., ethanol) or in an inert solvent with the addition of the desired alcohol.

Reaction with Water: Formation of Propylamine

In the presence of water, n-propyl isocyanate is hydrolyzed to form an unstable carbamic acid intermediate, which readily decarboxylates to yield propylamine.[4]

Reaction with Thiols: Synthesis of Thiocarbamates

Thiols, being excellent nucleophiles, react with n-propyl isocyanate to form thiocarbamates. This reaction is analogous to the reaction with alcohols.

Quantitative Data

While extensive quantitative data specifically for this compound is limited in publicly accessible literature, the following table summarizes typical yields for the Curtius rearrangement and subsequent reactions of similar acyl azides with nucleophiles. The yields are generally high, demonstrating the efficiency of these transformations.

| Nucleophile | Product Type | Typical Yield (%) |

| Primary Amines | Substituted Urea | > 90 |

| Secondary Amines | Substituted Urea | > 90 |

| Alcohols | Carbamate | 75 - 95 |

| Water | Primary Amine | > 80 |

| Thiols | Thiocarbamate | > 85 |

Table 1: Representative yields for the reaction of in situ generated isocyanates from acyl azides with various nucleophiles.

Experimental Protocols

Synthesis of this compound

This compound is typically prepared from butanoyl chloride and sodium azide.[8]

Procedure:

-

To a stirred solution of sodium azide (1.1 equivalents) in a suitable solvent (e.g., acetone (B3395972) or a biphasic system of water and a non-polar organic solvent) at 0 °C, add butanoyl chloride (1.0 equivalent) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Monitor the reaction progress by TLC or IR spectroscopy (disappearance of the acid chloride peak and appearance of the azide peak at ~2140 cm⁻¹).

-

Upon completion, carefully quench the reaction with water and extract the this compound with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Caution: this compound is potentially explosive and should be handled with care. It is often generated and used in situ without isolation.

General Protocol for the Reaction of this compound with Nucleophiles (Curtius Rearrangement)

This protocol describes the in situ generation of n-propyl isocyanate from this compound and its subsequent reaction with a nucleophile.

Procedure:

-

In a reaction vessel equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude or purified this compound in an inert, high-boiling solvent such as toluene (B28343) or dioxane.

-

Add the desired nucleophile (1.0 - 1.2 equivalents). If the nucleophile is an alcohol that can also serve as the solvent (e.g., ethanol (B145695) or butanol), it can be used in excess.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and maintain for 2-12 hours. The progress of the reaction can be monitored by the evolution of nitrogen gas and by TLC or GC-MS analysis.

-

After the reaction is complete, cool the mixture to room temperature.

-

The work-up procedure will vary depending on the product's properties. Typically, it involves washing the reaction mixture with water and/or acidic/basic solutions, followed by extraction, drying of the organic phase, and purification by crystallization or column chromatography.

Conclusion

This compound is a valuable synthetic intermediate whose reactivity is dominated by the Curtius rearrangement to form n-propyl isocyanate. This highly reactive intermediate can be efficiently trapped by a variety of nucleophiles, including amines, alcohols, water, and thiols, to produce ureas, carbamates, primary amines, and thiocarbamates, respectively. The reactions are generally high-yielding and proceed under well-established conditions, making this compound a useful building block in organic synthesis, particularly in the fields of drug discovery and materials science where the introduction of these functional groups is often required. The provided protocols and data serve as a foundational guide for researchers and professionals working with this versatile reagent.

References

- 1. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 3. US3725450A - Process for the preparation of isocyanates from acyl azides - Google Patents [patents.google.com]

- 4. Curtius Rearrangement [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Curtius Rearrangement - NROChemistry [nrochemistry.com]

Methodological & Application

Applications of Butanoyl Azide in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Butanoyl azide (B81097) is a versatile reagent in organic synthesis, primarily utilized as a precursor to the corresponding isocyanate through the Curtius rearrangement. This reactive intermediate can be subsequently trapped by a variety of nucleophiles to afford a diverse range of functional groups, including carbamates, ureas, and amides. Furthermore, the azide functionality itself can participate in [3+2] cycloaddition reactions, providing access to heterocyclic scaffolds. This document provides detailed application notes and experimental protocols for the key synthetic transformations involving butanoyl azide.

Curtius Rearrangement: A Gateway to Amines and Their Derivatives

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide, such as this compound, to an isocyanate with the loss of nitrogen gas.[1][2][3] The resulting propyl isocyanate is a highly reactive electrophile that can be trapped in situ by various nucleophiles. This reaction proceeds with retention of configuration at the migrating group.[1]

Synthesis of Carbamates

The reaction of the in situ generated propyl isocyanate with alcohols provides a straightforward route to N-propylcarbamates. Boc- and Cbz-protected amines, which are crucial intermediates in peptide synthesis and medicinal chemistry, can be readily prepared using this methodology with tert-butanol (B103910) and benzyl (B1604629) alcohol, respectively.[2]

Application Note: The synthesis of carbamates via the Curtius rearrangement is a powerful tool for the introduction of protecting groups onto amines or for the construction of more complex molecules containing the carbamate functional group. The reaction is generally high-yielding and tolerates a wide range of functional groups.

Experimental Protocol: Synthesis of tert-Butyl Propylcarbamate

This protocol is adapted from a general procedure for the synthesis of Boc-protected amines.[3]

-

Preparation of this compound: To a solution of butanoyl chloride (1.0 eq) in acetone (B3395972) is added a solution of sodium azide (1.2 eq) in water at 0-5 °C. The reaction mixture is stirred vigorously for 2-3 hours while maintaining the temperature.

-

Curtius Rearrangement and Trapping: The reaction mixture is then diluted with toluene (B28343) and heated to 80-90 °C. The this compound undergoes rearrangement to propyl isocyanate with the evolution of nitrogen gas. After the gas evolution ceases (typically 1-2 hours), the reaction is cooled to room temperature.

-

In situ Trapping: tert-Butanol (1.5 eq) and a non-nucleophilic base such as triethylamine (B128534) (1.1 eq) are added to the solution containing the propyl isocyanate.

-

Work-up and Purification: The reaction is stirred at room temperature overnight. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford tert-butyl propylcarbamate.

Experimental Protocol: Synthesis of Benzyl Propylcarbamate

This protocol is a modification of the general procedure for carbamate synthesis.

-

Follow steps 1 and 2 from the synthesis of tert-butyl propylcarbamate.

-

In situ Trapping: Benzyl alcohol (1.5 eq) is added to the toluene solution of propyl isocyanate.

-

Work-up and Purification: The reaction is stirred at 80 °C for 4-6 hours. The mixture is then cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated. The residue is purified by flash chromatography to yield benzyl propylcarbamate.

| Product | Nucleophile | Typical Yield (%) | Reference |

| tert-Butyl Propylcarbamate | tert-Butanol | 75-90 | [1][3] |

| Benzyl Propylcarbamate | Benzyl Alcohol | 80-95 | [3] |

Synthesis of Ureas

Ureas are another important class of compounds that can be synthesized from this compound. The reaction of propyl isocyanate with primary or secondary amines yields the corresponding N,N'-disubstituted or N,N,N'-trisubstituted ureas.

Application Note: This method is particularly useful for the synthesis of unsymmetrical ureas, which can be challenging to prepare via other routes. The urea functionality is a common motif in many pharmaceutical agents.

Experimental Protocol: Synthesis of 1-Propyl-3-phenylurea

-

Preparation of Propyl Isocyanate: this compound is prepared as described previously. The azide is then thermally decomposed in an inert solvent like toluene or benzene (B151609) to generate a solution of propyl isocyanate.

-

Reaction with Aniline (B41778): To the solution of propyl isocyanate at room temperature, a solution of aniline (1.0 eq) in the same solvent is added dropwise.

-

Product Isolation: The reaction is typically exothermic and the product often precipitates out of the solution upon formation. The mixture is stirred for an additional 1-2 hours to ensure complete reaction. The solid product is collected by filtration, washed with a cold solvent, and dried to give 1-propyl-3-phenylurea.

| Product | Amine | Typical Yield (%) |

| 1-Propyl-3-phenylurea | Aniline | >90 |

[3+2] Cycloaddition Reactions: Synthesis of 1,2,3-Triazoles

This compound can also participate in 1,3-dipolar cycloaddition reactions with alkynes to form 1,2,3-triazoles. This reaction, often referred to as "click chemistry," is known for its high efficiency, selectivity, and mild reaction conditions, especially when catalyzed by copper(I).[4]

Application Note: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly reliable and versatile reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. This methodology has found widespread use in drug discovery, materials science, and bioconjugation.

Experimental Protocol: Synthesis of 1-Butanoyl-4-phenyl-1H-1,2,3-triazole

This protocol is based on a general procedure for CuAAC reactions.[5][6]

-

Reaction Setup: In a reaction vessel, phenylacetylene (B144264) (1.0 eq) and this compound (1.1 eq) are dissolved in a mixture of t-butanol and water (1:1).

-

Catalyst Addition: A freshly prepared solution of sodium ascorbate (B8700270) (0.2 eq) in water is added, followed by copper(II) sulfate pentahydrate (0.1 eq) in water.

-

Reaction Progress: The reaction mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Work-up and Purification: Upon completion, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired triazole.

| Product | Alkyne | Catalyst System | Typical Yield (%) | Reference |

| 1-Butanoyl-4-phenyl-1H-1,2,3-triazole | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | 85-95 | [5][6] |

Safety Precautions

This compound, like other low molecular weight organic azides, is a potentially explosive compound and should be handled with extreme caution. It is sensitive to heat, shock, and friction. It is recommended to prepare and use it in situ whenever possible and to avoid its isolation and storage. All reactions involving this compound should be conducted in a well-ventilated fume hood behind a safety shield. Appropriate personal protective equipment, including safety glasses, lab coat, and gloves, must be worn at all times.

References

- 1. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 3. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Click Chemistry [organic-chemistry.org]

- 5. broadpharm.com [broadpharm.com]

- 6. interchim.fr [interchim.fr]

Application Note and Experimental Protocol: Curtius Rearrangement of Butanoyl Azide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Curtius rearrangement is a powerful synthetic tool for the conversion of carboxylic acids to primary amines, urethanes, and ureas through an isocyanate intermediate. This application note provides a detailed experimental protocol for the Curtius rearrangement of butanoyl azide (B81097) to propyl isocyanate. The protocol includes the synthesis of the butanoyl azide precursor from butanoyl chloride and sodium azide, followed by its thermal rearrangement. Emphasis is placed on the critical safety precautions required for handling potentially explosive and toxic azide compounds and isocyanates.

Introduction

First described by Theodor Curtius in 1885, the Curtius rearrangement involves the thermal decomposition of an acyl azide to an isocyanate with the loss of nitrogen gas. The resulting isocyanate is a versatile intermediate that can be trapped by various nucleophiles. For instance, reaction with water leads to a primary amine, alcohols yield carbamates, and amines produce ureas. The rearrangement proceeds via a concerted mechanism, ensuring the retention of configuration at the migrating group. This protocol details the preparation of this compound and its subsequent rearrangement to propyl isocyanate, a valuable building block in organic synthesis.

Safety Precautions

Extreme caution must be exercised when working with azide compounds and isocyanates.

-

Azide Toxicity and Explosivity: Sodium azide is highly toxic, with a mode of action similar to sodium cyanide. Organic azides are potentially explosive and can decompose violently when subjected to heat, shock, friction, or light. It is crucial to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. A blast shield should be used during the reaction.

-

Handling Precautions: Use only plastic or glass spatulas for handling sodium azide to avoid the formation of highly explosive heavy metal azides. Do not use ground glass joints, as friction can cause detonation. Avoid contact of azides with acids, which can generate the highly toxic and explosive hydrazoic acid. Halogenated solvents like dichloromethane (B109758) and chloroform (B151607) should not be used with azides due to the potential formation of explosive di- and tri-azidomethane.

-

Isocyanate Hazards: Isocyanates are lachrymators and respiratory irritants. All manipulations should be performed in a fume hood.

-

Waste Disposal: Azide-containing waste must be collected in a dedicated, clearly labeled waste container and should not be mixed with other chemical waste, especially acids.

Experimental Protocol

This protocol is divided into two main stages: the synthesis of this compound and its subsequent Curtius rearrangement to propyl isocyanate.

Part 1: Synthesis of this compound

Materials:

-

Butanoyl chloride

-

Sodium azide (NaN₃)

-

Acetone (B3395972) (anhydrous)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.2 equivalents) in a minimal amount of deionized water. Cool the solution in an ice bath with vigorous stirring.

-

Slowly add a solution of butanoyl chloride (1.0 equivalent) in acetone to the stirred sodium azide solution via a dropping funnel over a period of 30-45 minutes. Maintain the reaction temperature below 5 °C throughout the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 2-3 hours.

-

Upon completion, carefully add cold deionized water to the reaction mixture to precipitate the this compound.

-

Filter the white solid precipitate under vacuum and wash it with a small amount of cold deionized water.

-

Crucially, do not allow the this compound to fully dry. The isolated product should be kept moist and used immediately in the next step. Low molecular weight organic azides are particularly unstable when dry.

Part 2: Curtius Rearrangement of this compound to Propyl Isocyanate

Materials:

-

Moist this compound (from Part 1)

-

Anhydrous toluene (B28343) (or other high-boiling, inert solvent)

-

Reflux condenser

-

Heating mantle

-

Nitrogen or argon gas inlet

Procedure:

-

Immediately after isolation, suspend the moist this compound in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a nitrogen or argon inlet.

-

Slowly and carefully heat the solution with stirring. The rearrangement is typically initiated by heating.

-

Nitrogen gas will evolve as the rearrangement proceeds. The reaction is often heated to reflux to ensure complete conversion. The progress of the reaction can be monitored by the cessation of gas evolution.

-

Once the reaction is complete (typically after 1-2 hours at reflux), the resulting solution contains the propyl isocyanate.

-

The propyl isocyanate can be used directly in the next synthetic step or purified by fractional distillation under reduced pressure. Caution: Distillation of isocyanates should be performed with care due to their reactivity and toxicity.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | Butanoyl Chloride | N/A |

| Intermediate | This compound | N/A |

| Product | Propyl Isocyanate | N/A |

| Typical Yield | 70-90% (for similar short-chain acyl azides) | General literature knowledge |

| Reaction Time (Azide Formation) | 2-3 hours | General literature knowledge |

| Reaction Temperature (Azide Formation) | 0-5 °C | General literature knowledge |

| Reaction Time (Rearrangement) | 1-2 hours | General literature knowledge |

| Reaction Temperature (Rearrangement) | Reflux (Toluene) | General literature knowledge |

Note: The yields are representative for Curtius rearrangements of similar short-chain acyl azides and may vary depending on the specific reaction conditions and scale.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of propyl isocyanate.

Signaling Pathway (Reaction Mechanism)

Caption: Mechanism of the Curtius rearrangement.

Application Notes and Protocols: Butanoyl Azide in Copper-Catalyzed Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of butanoyl azide (B81097) in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. The information presented is intended to guide researchers in synthesizing and utilizing this versatile building block for applications in drug discovery, bioconjugation, and materials science.

Introduction to Butanoyl Azide in Click Chemistry

The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and reliable method for forming a stable 1,2,3-triazole linkage between an azide and a terminal alkyne.[1][] This reaction is celebrated for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups, making it a premier example of "click chemistry".[3][4]

This compound, a small alkyl acyl azide, serves as a valuable, non-biologically derived building block. Its butyryl moiety can be used to introduce a short, lipophilic spacer into target molecules. This is particularly useful in drug discovery for modifying the pharmacokinetic properties of a lead compound or for linking a pharmacophore to a larger scaffold. The acyl azide functionality provides a stable handle for the CuAAC reaction.

Synthesis of this compound

This compound can be readily synthesized from commercially available butanoyl chloride through a nucleophilic acyl substitution reaction with sodium azide. This procedure should be performed with appropriate safety precautions due to the potential hazards associated with azides.

Protocol 1: Synthesis of this compound

Materials:

-

Butanoyl chloride

-

Sodium azide (NaN₃)

-

Acetone (B3395972) (anhydrous)

-

Deionized water

-

Diethyl ether

-

Magnesium sulfate (B86663) (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.1 equivalents) in a minimal amount of deionized water.

-

Add acetone to the flask and cool the mixture to 0 °C in an ice bath.

-

Slowly add butanoyl chloride (1 equivalent) dropwise to the stirring suspension over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, add cold deionized water to the reaction mixture to dissolve the inorganic salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. Caution: Do not heat the solution to high temperatures.

-

The resulting this compound should be used immediately in the subsequent click reaction or stored under appropriate conditions (cool, dark, and in solution).

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

The following is a general protocol for the CuAAC reaction using this compound and a model terminal alkyne. The reaction utilizes an in-situ reduction of copper(II) sulfate with a reducing agent like sodium ascorbate (B8700270) to generate the active copper(I) catalyst.

Protocol 2: General CuAAC Reaction with this compound

Materials:

-

This compound (from Protocol 1 or commercial source)

-

Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

Deionized water

-

Reaction vial or flask

-

Magnetic stirrer and stir bar

Procedure:

-

In a reaction vial, dissolve the terminal alkyne (1 equivalent) and this compound (1.1 equivalents) in a 1:1 mixture of tert-butanol and deionized water.

-

In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.3 equivalents).

-

In another vial, prepare a fresh aqueous solution of copper(II) sulfate pentahydrate (0.1 equivalents).

-

To the stirring solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

-

Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-12 hours.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, the product can be isolated by extraction with an organic solvent (e.g., ethyl acetate), followed by washing the organic layer with water and brine.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Representative Data for CuAAC Reactions

While specific quantitative data for this compound is not extensively published, the following table provides representative data for CuAAC reactions with analogous small organic azides, which can serve as a guideline for expected outcomes. Reaction conditions can be further optimized for specific substrates.

| Azide | Alkyne | Catalyst System (mol%) | Solvent | Time (h) | Yield (%) |

| Benzyl Azide | Phenylacetylene | 1% CuSO₄·5H₂O, 5% Sodium Ascorbate | t-BuOH/H₂O (1:1) | 8 | >95 |

| 1-Azidohexane | Propargyl Alcohol | 5% CuSO₄·5H₂O, 10% Sodium Ascorbate | DMF | 12 | 91 |

| Phenyl Azide | 1-Octyne | 2% CuI | THF | 6 | 98 |

| Ethyl Azidoacetate | Methyl Propiolate | 1% [Cu(CH₃CN)₄]PF₆ | CH₂Cl₂ | 4 | 94 |

This table presents typical data from the literature for CuAAC reactions and should be used as a reference. Actual results with this compound may vary.

Visualizing the Workflow and Mechanism

To better understand the experimental process and the underlying chemistry, the following diagrams illustrate the workflow for synthesizing and using this compound, and the catalytic cycle of the CuAAC reaction.

Applications in Drug Discovery and Development

The triazole ring formed via the CuAAC reaction is isosteric to an amide bond but is more stable to metabolic degradation.[1] This makes the click chemistry approach highly valuable in medicinal chemistry. This compound can be used to:

-

Introduce Lipophilic Spacers: The n-butyl chain can be used to tune the lipophilicity of a molecule, potentially improving its membrane permeability and pharmacokinetic profile.

-

Link Fragments: In fragment-based drug discovery, this compound can serve as a linker to connect different molecular fragments that bind to a biological target.

-

Bioconjugation: While this compound itself is a small molecule, the principle of using alkyl azides extends to attaching larger payloads, such as imaging agents or cytotoxic drugs, to biomolecules that have been functionalized with an alkyne.[4]

Conclusion

This compound is a readily accessible and useful building block for researchers employing copper-catalyzed click chemistry. The protocols and data provided herein offer a solid foundation for its synthesis and application in constructing 1,4-disubstituted 1,2,3-triazoles for a variety of scientific endeavors, particularly in the fields of medicinal chemistry and drug development. As with all chemical procedures, appropriate safety measures should be taken, especially when handling azide compounds.

References

Application Notes and Protocols: The Synthetic Utility of Butanoyl Azide in Heterocycle Formation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butanoyl azide (B81097) (CH₃CH₂CH₂CON₃) is a versatile and reactive organic azide that serves as a valuable building block in the synthesis of various nitrogen-containing compounds. Its utility in heterocyclic chemistry primarily stems from its ability to undergo thermal or photochemical rearrangement to form propyl isocyanate, a highly reactive intermediate, and to participate in cycloaddition reactions. These transformations open pathways to a diverse range of heterocyclic scaffolds, which are of significant interest in medicinal chemistry and drug development. This document provides detailed application notes and experimental protocols for the use of butanoyl azide in the formation of key heterocyclic precursors and frameworks.

Application Note 1: Synthesis of Heterocycle Precursors via Curtius Rearrangement of this compound

The Curtius rearrangement is a cornerstone reaction of acyl azides, providing a reliable method for the synthesis of isocyanates, which are immediate precursors to amines, ureas, and carbamates.[1][2][3] this compound, upon heating, smoothly rearranges to propyl isocyanate with the loss of nitrogen gas. This isocyanate can be trapped in situ with various nucleophiles to generate a range of stable compounds that are themselves valuable precursors to or components of heterocyclic systems.

The reaction proceeds with retention of the configuration of the migrating group, a key feature for stereospecific syntheses.[2][3] The resulting propyl isocyanate is a versatile intermediate for the synthesis of N-propyl substituted heterocycles. For instance, reaction with amino-heterocycles can be used to introduce a butanoylamide sidechain (after rearrangement and hydrolysis) or a propylurea moiety.

Logical Workflow: From this compound to Heterocycle Precursors

Caption: Curtius rearrangement of this compound to form heterocycle precursors.

Quantitative Data: Representative Yields for Isocyanate Trapping Reactions

| Entry | Nucleophile | Product Type | Solvent | Temperature (°C) | Yield (%) |

| 1 | Aniline | Urea | Toluene (B28343) | 80 | 95 |

| 2 | Benzylamine | Urea | THF | 25 | 98 |

| 3 | Ethanol | Carbamate | Ethanol | 78 | 92 |

| 4 | Benzyl (B1604629) alcohol | Carbamate | Toluene | 80 | 94 |

| 5 | Water | Amine (Propylamine) | Toluene/H₂O | 100 | 85 (after hydrolysis) |

Note: Yields are representative for the trapping of isocyanates and may vary depending on the specific substrate and reaction conditions.

Experimental Protocol: General Procedure for the Curtius Rearrangement of this compound and In Situ Trapping

Materials:

-

This compound

-

Anhydrous toluene

-

Nucleophile (e.g., aniline, benzyl alcohol)

-

Round-bottom flask with reflux condenser

-

Nitrogen or argon atmosphere setup

-

Stirring plate and magnetic stir bar

-

Heating mantle

Procedure:

-

Preparation of this compound: this compound can be prepared from butanoyl chloride and sodium azide in a suitable solvent like acetone (B3395972) or acetonitrile. Caution: Organic azides are potentially explosive and should be handled with care behind a blast shield.

-

Curtius Rearrangement and Trapping:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq.) in anhydrous toluene (0.2 M).

-

Add the desired nucleophile (1.1 eq.) to the solution.

-

Heat the reaction mixture to 80-110 °C and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS for the disappearance of the azide. The evolution of nitrogen gas will be observed.

-

After completion, cool the reaction mixture to room temperature.

-

The solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.

-

Application Note 2: [3+2] Cycloaddition Reactions for the Synthesis of 1,2,3-Triazoles

Organic azides are key components in 1,3-dipolar cycloaddition reactions, most notably the Huisgen azide-alkyne cycloaddition, which yields 1,2,3-triazoles.[4] The copper(I)-catalyzed version of this reaction (CuAAC) is a prominent example of "click chemistry," known for its high efficiency, regioselectivity (forming 1,4-disubstituted triazoles), and mild reaction conditions.[5] this compound can, in principle, be utilized as the azide component in these reactions to generate N-butanoyl-1,2,3-triazoles, although the butanoyl group would likely be cleaved under many reaction conditions or subsequent synthetic steps. A more common strategy involves the use of an alkyl azide, such as propyl azide (which can be derived from this compound via the Curtius rearrangement followed by reduction), to afford N-propyl substituted triazoles.

Reaction Workflow: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Caption: General workflow for the CuAAC synthesis of 1,2,3-triazoles.

Quantitative Data: Representative Yields for CuAAC Reactions

| Entry | Azide | Alkyne | Catalyst System | Solvent | Yield (%) |

| 1 | Benzyl Azide | Phenylacetylene | CuSO₄/Sodium Ascorbate (B8700270) | tBuOH/H₂O | >95 |

| 2 | 1-Azidohexane | 1-Octyne | CuI | THF | 92 |

| 3 | 3-Azidopropan-1-ol | Propargyl alcohol | CuSO₄/Sodium Ascorbate | H₂O | 98 |

| 4 | (Azidomethyl)benzene | Ethynylbenzene | [Cu(PPh₃)₃Br] | Toluene | 90 |

Note: These are general examples of CuAAC reactions. Specific yields with this compound may vary.

Experimental Protocol: General Procedure for Copper-Catalyzed Synthesis of a 1,4-Disubstituted 1,2,3-Triazole

Materials:

-

This compound (or a related alkyl azide)

-

Terminal alkyne

-

Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol (B103910) and water

-

Round-bottom flask

-

Stirring plate and magnetic stir bar

Procedure:

-

In a round-bottom flask, dissolve the terminal alkyne (1.0 eq.) and this compound (1.1 eq.) in a 1:1 mixture of tert-butanol and water (to achieve a 0.1-0.5 M concentration of the limiting reagent).

-

In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq.) in water.

-

In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 eq.) in water.

-

Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

-

Stir the reaction vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel.

Application Note 3: Potential for the Synthesis of Oxadiazoles and other Heterocycles

While less common, acyl azides can be precursors to other heterocyclic systems. For example, the synthesis of 1,3,4-oxadiazoles can be achieved from acylhydrazides, which can be prepared from the corresponding carboxylic acid (butyric acid in this case). Although not a direct use of this compound, the closely related butyric anhydride (B1165640) has been used in the oxidative cyclization of N-carbamoylhydrazones to yield 3-butanoyl-1,3,4-oxadiazoline derivatives. This suggests that butanoyl moieties are compatible with and can be incorporated into such heterocyclic systems.

Logical Relationship: Plausible Route to Substituted Oxadiazoles

Caption: Synthesis of butanoyl-substituted oxadiazolines.

Concluding Remarks

This compound is a valuable reagent for introducing the propylamino or butanoyl functionalities into molecular scaffolds that can serve as precursors for a variety of heterocycles. Its primary utility is realized through the Curtius rearrangement to form propyl isocyanate, a versatile intermediate for the synthesis of ureas and carbamates, which are important in the construction of nitrogen-containing heterocycles. Additionally, while less explored, this compound and its derivatives have potential in cycloaddition reactions for the synthesis of triazoles. The protocols and data presented herein provide a foundation for researchers to explore the synthetic potential of this compound in the discovery and development of novel heterocyclic compounds. As with all azide chemistry, appropriate safety precautions are paramount.

References

- 1. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds [mdpi.com]

- 2. BJOC - N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles [beilstein-journals.org]

- 3. ijpsonline.com [ijpsonline.com]

- 4. Pyridine synthesis [organic-chemistry.org]

- 5. Synthesis of pyrimidines by direct condensation of amides and nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

General Principles and Safety Considerations for Acyl Azide Synthesis

I am unable to provide a detailed, large-scale synthesis procedure for butanoyl azide (B81097). Acyl azides are potentially explosive compounds, and their synthesis, particularly on a large scale, involves significant safety risks. Providing such a protocol would be irresponsible and is against my safety guidelines.

Instead, I can offer general, educational information about the chemical principles and safety considerations relevant to the synthesis of acyl azides from a defensive and academic perspective. This information is intended for researchers and professionals who are already familiar with handling hazardous materials and can use this knowledge in a safe and responsible laboratory setting.

Acyl azides are typically synthesized from the corresponding acyl chlorides or anhydrides by reaction with an azide salt, most commonly sodium azide. The reaction is often carried out in a biphasic solvent system or in a polar aprotic solvent.

Key Chemical Reaction:

R-COCl + NaN₃ → R-CON₃ + NaCl

Critical Safety Considerations:

-

Thermal Stability: Acyl azides are thermally unstable and can decompose explosively, especially in the presence of impurities or upon heating. The decomposition can be highly exothermic.

-

Shock Sensitivity: Many acyl azides are sensitive to shock and friction.

-

Scale Limitations: The synthesis of acyl azides should always be performed on the smallest possible scale. Scaling up the reaction significantly increases the risk of a dangerous exothermic event.

-

Reaction Temperature: The reaction temperature must be carefully controlled, typically at or below room temperature, often at 0 °C or lower, to minimize the rate of decomposition.

-

Use of a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst (e.g., a quaternary ammonium (B1175870) salt) is often used to facilitate the reaction between the water-soluble sodium azide and the organic-soluble acyl chloride.

-

Quenching: After the reaction is complete, any excess azide must be safely quenched. This is often done by the addition of a reducing agent, such as sodium thiosulfate (B1220275) or by carefully controlled addition to water.

-

Isolation: Distillation of acyl azides is extremely dangerous and should be avoided. If isolation is necessary, it should be done with extreme caution, and the compound should be kept in solution whenever possible. It is often preferable to use the acyl azide in situ for subsequent reactions.

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, a face shield, a lab coat, and blast shields, is mandatory when working with acyl azides.

Experimental Workflow Overview

The following diagram provides a general, high-level overview of a typical workflow for the synthesis and subsequent use of an acyl azide. This is not a detailed protocol but rather a conceptual outline.

Caption: Generalized workflow for acyl azide synthesis and in situ use.

Disclaimer: This information is for educational purposes only. The synthesis of acyl azides should only be attempted by trained professionals in a well-equipped laboratory with appropriate safety measures in place. Always consult relevant safety data sheets (SDS) and established laboratory safety protocols before handling any hazardous chemicals.

Application Notes & Protocols: Butanoyl Azide for the Functionalization of Polymers

Audience: Researchers, scientists, and drug development professionals.

Introduction: The functionalization of polymers is a critical process for tailoring their properties for advanced applications in drug delivery, biomedical imaging, and materials science. Introducing specific reactive groups onto a polymer backbone or its terminus allows for the covalent attachment of a wide range of molecules, including fluorophores, targeting ligands, and therapeutic agents. The azide (B81097) group (–N₃) is a particularly valuable functionality due to its small size, stability under many reaction conditions, and its ability to participate in highly efficient and specific "click chemistry" reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2]

While butanoyl azide itself is a reactive acyl azide, the introduction of azide functionality onto polymers is more commonly achieved through robust, high-yield methods such as post-polymerization modification of precursor polymers or by using azide-containing initiators in controlled polymerization techniques.[3][4] These methods install a stable alkyl azide, which serves as a versatile handle for subsequent bioconjugation.[5] This document provides detailed protocols for the synthesis and characterization of azide-terminated polymers and their application in "click" bioconjugation.

Strategies for Synthesizing Azide-Functionalized Polymers

There are two primary strategies for preparing polymers with azide functionality:

-

Post-Polymerization Modification: This "grafting-to" approach involves modifying a pre-synthesized polymer that contains a suitable leaving group (e.g., a halide) or a reactive group (e.g., a hydroxyl group) with an azide source like sodium azide (NaN₃).[4][6] This method is versatile as it can be applied to many commercially available polymers.

-

Controlled Radical Polymerization with Azide-Functional Initiators: Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization allow for the synthesis of polymers with well-defined molecular weights and low dispersity.[1] By using a chain transfer agent (CTA) or a radical initiator that already contains an azide group, the functionality can be precisely installed at the polymer chain end.[1][3]

The choice of strategy depends on the desired polymer architecture, the type of monomer, and the required precision of azide placement.

Logical Workflow for Polymer Functionalization

Caption: General workflow for polymer azidation and subsequent bioconjugation.

Experimental Protocols

Protocol 1: Synthesis of Azide-Terminated Polymer via Post-Polymerization Modification

This protocol describes the conversion of a commercially available hydroxyl-terminated polymer (e.g., Poly(ethylene glycol), PEG-OH) to an azide-terminated polymer (PEG-N₃). The process involves a two-step reaction: tosylation of the hydroxyl group followed by nucleophilic substitution with sodium azide.[4]

Materials:

-

Hydroxyl-terminated polymer (e.g., PEG-OH, Mn = 2000 g/mol )

-

Tosyl chloride (TsCl)

-

Pyridine (B92270) (anhydrous)

-

Sodium azide (NaN₃)

-

Dichloromethane (DCM, anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Diethyl ether (cold)

-

Magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, nitrogen/argon line

Procedure:

Step 1: Tosylation of the Hydroxyl Terminus

-

Dissolve the hydroxyl-terminated polymer (1 equiv.) in a minimal amount of anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the flask in an ice bath to 0 °C.

-

Add anhydrous pyridine (approx. 5 equiv.) to the solution.

-

Slowly add tosyl chloride (2 equiv.) portion-wise while maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir overnight under nitrogen.

-

Dilute the reaction mixture with DCM and wash three times with 1M HCl solution, followed by one wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solution under reduced pressure.

-

Precipitate the resulting tosylated polymer (Polymer-OTs) by adding the concentrated solution dropwise into a large volume of cold diethyl ether.

-

Collect the precipitate by filtration and dry under vacuum.

Step 2: Azidation of the Tosylated Polymer

-

Dissolve the dried Polymer-OTs (1 equiv.) in anhydrous DMF.

-

Add sodium azide (NaN₃, 10 equiv.) to the solution.

-

Heat the reaction mixture to 60-70 °C and stir overnight under a nitrogen atmosphere.[6]

-

After cooling to room temperature, precipitate the azide-terminated polymer (Polymer-N₃) by adding the reaction mixture to ice-cold water.

-

Collect the product by filtration. For further purification, redissolve the polymer in a minimal amount of DCM and re-precipitate in cold diethyl ether or perform dialysis against deionized water.

-

Dry the final product under high vacuum.

Protocol 2: Characterization of Azide-Terminated Polymer

The success of the functionalization must be confirmed using various analytical techniques.

A. Fourier-Transform Infrared Spectroscopy (FTIR)

-

Purpose: To confirm the presence of the azide group.

-

Procedure: Acquire an FTIR spectrum of the dried polymer sample.

-

Expected Result: A characteristic sharp peak should appear around 2100 cm⁻¹ , corresponding to the azide (N=N=N) asymmetric stretching vibration.[6][7] The disappearance of the broad hydroxyl peak (around 3400 cm⁻¹) and tosyl-related peaks should also be noted.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Purpose: To confirm the structural integrity of the polymer and the modification of the end-group.

-

Procedure: Dissolve the polymer in a suitable deuterated solvent (e.g., CDCl₃, D₂O) and acquire ¹H NMR and ¹³C NMR spectra.

-

Expected Result: In the ¹H NMR spectrum, a shift of the protons on the carbon adjacent to the terminal group will be observed. For example, the protons at the polymer terminus (e.g., –CH₂–OTs) will shift to a different position after conversion to –CH₂–N₃.

C. Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)

-

Purpose: To determine the molecular weight (Mn, Mw) and polydispersity index (Đ = Mw/Mn) of the polymer and ensure no degradation occurred.

-

Procedure: Analyze the polymer sample using an SEC/GPC system with an appropriate solvent as the mobile phase.

-

Expected Result: The molecular weight should remain largely unchanged, and the dispersity should remain low, indicating that the polymer backbone was not compromised during the modification steps.[3][6]

Protocol 3: "Click" Reaction with an Alkyne-Functionalized Molecule

This protocol details the conjugation of the synthesized azide-terminated polymer to an alkyne-containing molecule (e.g., an alkyne-modified fluorophore or peptide) using CuAAC.[1]

Materials:

-

Azide-terminated polymer (Polymer-N₃, 1 equiv.)

-

Alkyne-functionalized molecule (1.2 equiv.)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equiv.)

-

Sodium ascorbate (B8700270) (0.3 equiv.)

-

Solvent (e.g., DMF/water mixture)

-

Nitrogen/argon line

Procedure:

-

Dissolve the Polymer-N₃ and the alkyne-functionalized molecule in the chosen solvent system in a reaction vial.

-

De-gas the solution by bubbling with nitrogen or argon for 20-30 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.

-

In a separate vial, prepare a fresh solution of sodium ascorbate in deoxygenated water.

-

In another vial, prepare a solution of CuSO₄·5H₂O in deoxygenated water.

-

Add the CuSO₄ solution to the main reaction vial, followed by the sodium ascorbate solution. The sodium ascorbate reduces Cu(II) to the active Cu(I) catalyst in situ.

-

Seal the vial and stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction completion using an appropriate technique (e.g., TLC, LC-MS on the small molecule, or FTIR to observe the disappearance of the azide peak).

-

Purify the final polymer conjugate by dialysis against an appropriate solvent to remove the copper catalyst and excess reagents.

-

Lyophilize or dry the purified product under vacuum.

Mechanism of CuAAC "Click" Chemistry

Caption: Simplified mechanism of the Cu(I)-Catalyzed Azide-Alkyne Cycloaddition.

Data Presentation

Successful functionalization is typically confirmed by comparing the analytical data of the polymer before and after modification.

Table 1: Representative Characterization Data for Polymer Functionalization

| Polymer Sample | Technique | Mn ( g/mol ) | Mw ( g/mol ) | Đ (Mw/Mn) | Key Observation |

| Precursor Polymer (PEG-OH) | SEC/GPC | 2050 | 2110 | 1.03 | Monomodal distribution |

| Azide-Terminated Polymer (PEG-N₃) | SEC/GPC | 2060 | 2130 | 1.03 | No significant change in MW or Đ[8] |

| Azide-Terminated Polymer (PEG-N₃) | FTIR | - | - | - | Appearance of sharp peak at ~2100 cm⁻¹ |

| Final Conjugate | SEC/GPC | 2510 | 2600 | 1.04 | Increase in MW corresponding to attached molecule |

Note: The data presented are hypothetical examples based on typical experimental outcomes.[3][8]

Safety Precautions:

-

Organic azides, especially low molecular weight ones, can be explosive. Handle with care and avoid exposure to heat, shock, or friction.[9]

-

Sodium azide is highly toxic. Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, and work in a well-ventilated fume hood.

-

Copper catalysts can be toxic. Handle with care and ensure proper disposal according to institutional guidelines.

References

- 1. Azide-terminated RAFT Polymers for Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. softmatter.quimica.unlp.edu.ar [softmatter.quimica.unlp.edu.ar]

- 4. Introduction of Terminal Azide and Alkyne Functionalities in Polymers [sigmaaldrich.com]

- 5. kuscholarworks.ku.edu [kuscholarworks.ku.edu]

- 6. Thermal Cross Linking of Novel Azide Modified Polymers of Intrinsic Microporosity—Effect of Distribution and the Gas Separation Performance [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. MALDI-TOF Characterization of Functionalized Polymers [sigmaaldrich.com]

- 9. BJOC - Controlling hazardous chemicals in microreactors: Synthesis with iodine azide [beilstein-journals.org]

Application Notes & Protocols: Generation of Isocyanates from Butanoyl Azide via Curtius Rearrangement

For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of isocyanates from acyl azides, known as the Curtius rearrangement, is a fundamental and versatile transformation in organic synthesis.[1][2][3] This reaction proceeds via the thermal or photochemical decomposition of an acyl azide (B81097) to yield an isocyanate intermediate, accompanied by the loss of nitrogen gas.[2][3] The resulting isocyanate is a highly valuable electrophilic building block, readily reacting with a variety of nucleophiles to form stable products such as carbamates, ureas, and amides.[3][4]

Due to its broad functional group tolerance and complete retention of stereochemistry at the migrating group, the Curtius rearrangement has been extensively utilized in medicinal chemistry and drug discovery.[5][6] It provides a reliable pathway for the synthesis of amines and their derivatives, which are core structural motifs in a vast number of bioactive molecules and approved drugs.[5][6] These application notes provide a detailed overview of the generation of propyl isocyanate from butanoyl azide and its subsequent trapping for use in synthetic workflows.

Reaction Mechanism and Pathway

The Curtius rearrangement is a concerted process where the alkyl group (R-group) migrates from the carbonyl carbon to the adjacent nitrogen simultaneously with the expulsion of dinitrogen (N₂).[2] This concerted mechanism ensures the complete retention of the R-group's configuration.[2][7] The isocyanate product can be isolated if the reaction is performed in an inert solvent, or it can be trapped in situ with a nucleophile.[7]

Figure 1: General reaction pathway for the formation of propyl isocyanate from butanoyl chloride and its subsequent conversion to common derivatives.

Applications in Drug Development

Isocyanates are key intermediates for installing amine-derived functional groups essential for biological activity.[5][6]

-

Carbamate Formation: Trapping the isocyanate with an alcohol, such as tert-butanol (B103910) or benzyl (B1604629) alcohol, yields Boc- and Cbz-protected amines, respectively.[2] These are standard protecting groups in peptide synthesis and small molecule drug development.[6]

-

Urea Synthesis: Reaction with primary or secondary amines leads to the formation of urea derivatives.[4] The urea motif is a common hydrogen bond donor/acceptor in many enzyme inhibitors and receptor ligands.[5]

-

Amine Synthesis: Hydrolysis of the isocyanate forms an unstable carbamic acid, which decarboxylates to yield a primary amine.[1] This entire sequence, from carboxylic acid to amine, is known as the Curtius reaction.[1]

The versatility of isocyanates allows for rapid library synthesis and structure-activity relationship (SAR) studies by reacting a common isocyanate intermediate with a diverse set of nucleophiles.[8]

Experimental Protocols

4.1 Safety Precautions

-

Azide Hazard: Sodium azide is highly toxic. Acyl azides are potentially explosive and should be handled with care, avoiding friction, shock, and excessive heat. All reactions involving azides should be conducted behind a blast shield in a well-ventilated fume hood.

-

Isocyanate Hazard: Isocyanates are toxic, highly reactive, and are potent respiratory and skin sensitizers.[9] Always handle isocyanates with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Solvents: Use anhydrous solvents to prevent premature hydrolysis of the isocyanate.

4.2 Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from butanoyl chloride and sodium azide.

| Parameter | Value |

| Reactants | Butanoyl chloride, Sodium Azide (NaN₃) |

| Stoichiometry | 1.0 eq Butanoyl chloride, 1.5 eq NaN₃ |

| Solvent | Anhydrous Acetone (B3395972) or Acetonitrile |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | 1-3 hours |

| Typical Yield | >90% (often used without isolation) |

Methodology:

-

In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve sodium azide (1.5 eq) in a minimal amount of water.

-

Add anhydrous acetone to the flask and cool the resulting slurry to 0 °C in an ice bath.

-

Slowly add butanoyl chloride (1.0 eq) dropwise to the stirred slurry over 20-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

The completion of the reaction can be monitored by TLC or IR spectroscopy (disappearance of the acyl chloride C=O stretch, appearance of the azide N₃ stretch at ~2140 cm⁻¹).

-

The this compound is typically not isolated due to its explosive nature. The reaction mixture is carefully filtered to remove sodium chloride, and the resulting solution of this compound is used directly in the next step.

4.3 Protocol 2: Generation and In Situ Trapping of Propyl Isocyanate

This protocol details the thermal rearrangement of this compound to propyl isocyanate and its subsequent reaction with a nucleophile (e.g., benzyl alcohol).

| Parameter | Value |

| Reactants | This compound solution, Nucleophile |

| Stoichiometry | 1.0 eq this compound, 1.2 eq Benzyl Alcohol |

| Solvent | Anhydrous Toluene or Dioxane |

| Temperature | 80-110 °C (Reflux) |

| Reaction Time | 1-4 hours |

| Typical Yield | 70-90% (for trapped product) |

Methodology:

-

Take the acetone solution of this compound from Protocol 1 and carefully concentrate it under reduced pressure at low temperature (<30 °C). Caution: Do not distill to dryness.

-

Redissolve the crude this compound in anhydrous toluene. Add the nucleophile, such as benzyl alcohol (1.2 eq), to this solution.

-

Heat the reaction mixture to reflux (approx. 110 °C for toluene) under a nitrogen atmosphere. Vigorous evolution of nitrogen gas should be observed.

-

Maintain the reflux until the gas evolution ceases (typically 1-3 hours). Monitor the reaction by TLC or IR spectroscopy for the disappearance of the azide peak (~2140 cm⁻¹) and the appearance of the carbamate product.

-

Cool the reaction mixture to room temperature.

-

Wash the organic solution with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product (benzyl propylcarbamate) by silica (B1680970) gel column chromatography to obtain the final product.

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

Figure 2: Step-by-step experimental workflow for the synthesis and trapping of propyl isocyanate.

References

- 1. Curtius Rearrangement [organic-chemistry.org]

- 2. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 3. Curtius Rearrangement | Mechanism, Reactions, Variations & Applications [allen.in]

- 4. Isocyanate - Wikipedia [en.wikipedia.org]

- 5. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Curtius Rearrangement - NROChemistry [nrochemistry.com]

- 8. A Versatile Isocyanate-Mediated Strategy for Appending Chemical Tags onto Drug-Like Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Isocyanates | NIOSH | CDC [archive.cdc.gov]

Application Notes and Protocols for In Situ Generation of Butanoyl Azide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in situ generation of butanoyl azide (B81097), a versatile intermediate in organic synthesis. Butanoyl azide is typically not isolated due to its potential explosive nature and is instead generated and used immediately in subsequent reactions, most notably the Curtius rearrangement.[1][2][3] This rearrangement converts the acyl azide into propyl isocyanate, which can be subsequently transformed into primary amines, carbamates, or ureas, making it a valuable transformation in medicinal chemistry and drug development.[1][4]

Two primary and widely employed methods for the in situ generation of this compound are detailed below:

-

From Butanoyl Chloride and Sodium Azide: A classic and efficient method involving the nucleophilic substitution of the chloride.[1][5]

-

From Butanoic Acid and Diphenylphosphoryl Azide (DPPA): A modern, one-pot approach that avoids the need to prepare the acyl chloride separately.[2][6]

Safety Precautions

Warning: Organic azides and sodium azide are potentially explosive and highly toxic. All manipulations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. A blast shield is highly recommended. Avoid contact with acids, which can produce highly toxic hydrazoic acid gas.[6][7] Never use metal spatulas to handle sodium azide, as this can form highly explosive heavy metal azides.[6] All waste containing azide must be treated as hazardous and disposed of according to institutional protocols.[7]

Method 1: From Butanoyl Chloride and Sodium Azide

This method relies on the reaction of an acyl chloride with an azide salt to form the acyl azide, which then typically undergoes a thermally induced Curtius rearrangement to the isocyanate.[1][5]

Experimental Protocol

Objective: To generate this compound in situ from butanoyl chloride and convert it to a derivative (e.g., a carbamate (B1207046) by trapping with an alcohol).

Materials:

-

Butanoyl chloride

-

Sodium azide (NaN₃)

-

Anhydrous toluene (B28343) (or other inert, high-boiling solvent like dioxane)

-

Trapping agent (e.g., Benzyl (B1604629) alcohol or tert-butanol)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

Procedure:

-

Reaction Setup: In a dry, round-bottom flask under a nitrogen atmosphere, dissolve butanoyl chloride (1.0 eq.) in anhydrous toluene (approx. 0.2 M solution).

-

Addition of Sodium Azide: Add sodium azide (1.2 eq.) to the stirred solution.

-

Formation of this compound: Stir the mixture at room temperature for 1-3 hours to form the this compound. The reaction progress can be monitored by IR spectroscopy by observing the disappearance of the acyl chloride carbonyl peak (~1800 cm⁻¹) and the appearance of the characteristic strong azide stretch (~2140 cm⁻¹).

-

Curtius Rearrangement and Trapping: Add the trapping agent (e.g., benzyl alcohol, 1.1 eq.) to the mixture. Heat the reaction mixture to reflux (approx. 80-110 °C, depending on the solvent) and maintain for 2-12 hours, or until the azide peak in the IR spectrum has disappeared. The this compound will rearrange to propyl isocyanate, which is then trapped by the alcohol to form the corresponding carbamate.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid chloride and destroy any residual azide. Caution: Quenching azides can release gas.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (B1210297) (2x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the solution and concentrate the solvent under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired carbamate.

Logical Workflow

Caption: Workflow for in situ generation of this compound from butanoyl chloride.

Method 2: From Butanoic Acid and Diphenylphosphoryl Azide (DPPA)

This one-pot method directly converts a carboxylic acid to the corresponding acyl azide, which then rearranges to the isocyanate. It is often preferred for its mild conditions and avoidance of thionyl or oxalyl chloride.[2][3][6]

Experimental Protocol

Objective: To generate this compound in situ from butanoic acid and convert it to a carbamate derivative in a one-pot reaction.

Materials:

-

Butanoic acid

-

Diphenylphosphoryl azide (DPPA)

-

Triethylamine (B128534) (Et₃N)

-

Anhydrous alcohol solvent and trapping agent (e.g., tert-butanol)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser and nitrogen inlet

-